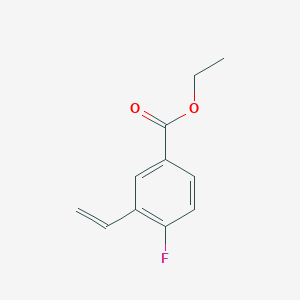

Ethyl 4-fluoro-3-vinylbenzoate

Description

Ethyl 4-fluoro-3-vinylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the para-position (C4) and a vinyl group at the meta-position (C3), esterified with an ethyl group. This structure confers unique electronic and steric properties, making it a compound of interest in organic synthesis, pharmaceutical intermediates, and materials science. The fluorine atom enhances electronegativity and metabolic stability, while the vinyl group offers reactivity for further functionalization, such as polymerization or cross-coupling reactions .

Properties

IUPAC Name |

ethyl 3-ethenyl-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDWISXQIBPNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-3-vinylbenzoate typically involves the esterification of 4-fluoro-3-vinylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Hydrogenation of the Vinyl Group

Ethyl 4-fluoro-3-vinylbenzoate undergoes catalytic hydrogenation under mild conditions using rhodium complexes. Key findings include:

| Catalyst System | Pressure | Temperature | Conversion (%) | Enantiomeric Excess (ee) | Product Configuration |

|---|---|---|---|---|---|

| [Rh(NBD)((S)-2a)]BF₄ | 4 bar H₂ | 40°C | 100 | 95–99% | (R)-configured |

| [Rh(NBD)((S)-2c)]BF₄ | 4 bar H₂ | 40°C | 100 | 99% | (R)-configured |

-

Reagents : Rhodium catalysts with chiral ligands (e.g., (S)-BINAP derivatives) in CH₂Cl₂.

-

Products : Saturated ethyl 4-fluoro-3-ethylbenzoate derivatives with retained ester functionality .

Fluorination and Radical Addition Reactions

The vinyl group participates in radical-mediated fluorination and coupling reactions:

| Reaction Type | Reagents/Conditions | Yield (%) | Major Product |

|---|---|---|---|

| Fluorination | AgOTf, 4-fluoro-DABCO·2BF₄, DMA, 25°C, 12 hr | 68 | 4,4'-(1-fluoroethane-1,2-diyl)bis(fluorobenzene) |

| Temperature variation | Same reagents at 80°C | 23 | Reduced yield due to decomposition |

-

Mechanism : Silver-mediated radical coupling between the vinyl group and fluorinated diazonium salts .

Cyclopropanation of the Vinyl Group

The vinyl moiety undergoes cyclopropanation under palladium catalysis:

| Starting Material | Catalyst | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| This compound | Pd(PPh₃)₄, Cs₂CO₃ | THF, 80°C, 24 hr | 99.1 | Ethyl 3-cyclopropyl-4-fluorobenzoate |

-

Key Step : Insertion of a cyclopropane ring via palladium-mediated cross-coupling.

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed coupling reactions:

| Reaction Type | Reagents/Conditions | Yield (%) | Product |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, rac-BINAP, Cs₂CO₃ | 54–92 | Diarylamine-functionalized benzoates |

| Ester Alkylation | NaH, DMF, ethyl iodide | 29.5–93.2 | Ethyl-substituted derivatives |

-

Applications : Synthesis of triazole-carboxylate derivatives and functionalized intermediates for medicinal chemistry .

Ester Hydrolysis

-

Conditions : KOH/MeOH, followed by HCl acidification.

-

Product : 4-fluoro-3-vinylbenzoic acid (quantitative yield) .

Nucleophilic Substitution

-

Reagents : Amines or thiols in basic conditions.

-

Outcome : Fluorine atom replacement with nucleophiles (e.g., -NH₂, -SH).

Mechanistic Insights

-

Hydrogenation : Rhodium catalysts with chiral ligands induce enantioselectivity via π-allyl intermediate stabilization .

-

Cyclopropanation : Palladium facilitates oxidative addition with cyclopropane precursors, followed by reductive elimination.

-

Radical Reactions : Silver ions initiate radical formation on the vinyl group, enabling coupling with fluorinated species .

Scientific Research Applications

Ethyl 4-fluoro-3-vinylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of fluorescent probes for biological imaging.

Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-vinylbenzoate depends on its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the vinyl group can participate in covalent bonding with biological macromolecules. These interactions can modulate the activity of target proteins and pathways, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-fluoro-3-vinylbenzoate belongs to a broader class of substituted ethyl benzoates. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Key analogues include:

Physicochemical Properties

- Melting Point: Fluorine and vinyl substituents reduce symmetry, likely lowering the melting point relative to Ethyl 4-fluorobenzoate. For example, Ethyl 4-((3-azabicyclo[3.2.2]nonan-3-yl)-tetrafluoropropan-2-yl)oxy)benzoate (a related fluorinated ester) has a melting point of 56–59°C , suggesting similar trends for this compound.

- Solubility: The vinyl group may enhance solubility in nonpolar solvents (e.g., hexane, ethyl acetate) compared to nitro- or isopropyl-substituted analogues .

- Reactivity : The vinyl group enables Diels-Alder or radical polymerization reactions, distinguishing it from inert analogues like Ethyl 4-fluorobenzoate .

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-fluoro-3-vinylbenzoate, and what reaction conditions optimize yield?

Answer:

this compound is typically synthesized via esterification of 4-fluoro-3-vinylbenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Key parameters include:

- Solvent selection : Ethyl alcohol (95% purity) is ideal due to its miscibility with reactants and clean evaporation, minimizing side reactions .

- Temperature control : Maintain 60–80°C to balance reaction rate and avoid decomposition.

- Catalyst concentration : 1–2% (v/v) sulfuric acid ensures efficient esterification without excessive byproducts.

Yield optimization involves monitoring via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and purification by vacuum distillation or column chromatography.

Advanced: How can computational chemistry predict the reactivity of the vinyl group in this compound?

Answer:

Density Functional Theory (DFT) calculations model electron density distribution and frontier molecular orbitals to predict reactive sites. For example:

- Electrophilic addition : The vinyl group’s electron-rich double bond is prone to attack by electrophiles (e.g., bromine).

- Radical polymerization : Computational studies (e.g., using Gaussian 09) simulate initiation by AIBN, predicting propagation rates and copolymerization behavior.

Experimental validation via NMR tracking of intermediates (e.g., epoxidation products) confirms computational predictions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹⁹F NMR : Confirms substitution patterns (e.g., vinyl proton coupling constants [J = 10–16 Hz] and fluorine chemical shifts [δ ~ -110 ppm]) .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 208 (C₁₀H₉FO₂⁺) and fragmentation patterns validate structure.

- IR spectroscopy : Peaks at 1715 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (vinyl C=C) confirm functional groups.

Advanced: How to resolve contradictions in reported reaction outcomes involving the vinyl moiety?

Answer:

Contradictions (e.g., variable regioselectivity in Diels-Alder reactions) are addressed by:

- Systematic parameter variation : Test solvents (aprotic vs. protic), catalysts (Lewis acids), and temperatures.

- Deuterated analogs : Kinetic isotope effects reveal mechanistic pathways.

- Cross-validation : XRD crystallography (using SHELX ) and GC-MS confirm product structures.

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

- Storage : In airtight containers, away from oxidizers and heat sources.

- Ventilation : Use fume hoods to limit vapor exposure .

Advanced: What strategies are employed to utilize this compound as a monomer in polymer synthesis?

Answer:

- Radical polymerization : Initiate with AIBN (1 mol%) in toluene at 70°C under nitrogen. Monitor via GPC (Mn ~10–50 kDa).

- Copolymerization : Blend with styrene or acrylates to tune thermal stability and solubility.

- Post-polymerization modification : Hydrolysis of the ester group introduces carboxylate functionality for ionic polymers .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.